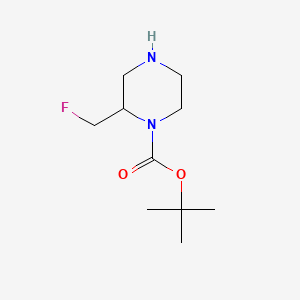

tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate

Beschreibung

tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate is a piperazine derivative featuring a fluoromethyl (-CH₂F) substituent at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. The fluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the Boc group facilitates selective deprotection during multi-step syntheses .

Eigenschaften

IUPAC Name |

tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZMTMVUMXXGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674242 | |

| Record name | tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-35-3 | |

| Record name | 1,1-Dimethylethyl 2-(fluoromethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and fluoromethylating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified piperazine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The fluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate with structurally related piperazine derivatives, focusing on substituent effects, synthetic methods, physicochemical properties, and biological relevance.

Substituent Effects and Positional Isomerism

- Fluoromethyl vs.

- Positional Isomerism : Substitution at the 2-position (vs. 4-position) may alter steric interactions and hydrogen-bonding patterns, affecting binding to biological targets .

Physicochemical Properties

| Property | tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate (Predicted) | tert-Butyl 4-methylpiperazine-1-carboxylate |

|---|---|---|

| Log P | ~2.5 | 1.8 |

| Solubility (Log S) | ~-2.8 | -2.1 |

| Tₘ (°C) | 90–95 | 78–82 |

- The fluoromethyl group reduces aqueous solubility but enhances membrane permeability compared to non-fluorinated analogs.

Crystallographic and Structural Insights

- Hydrogen Bonding: Fluorine atoms participate in weak hydrogen bonds (C–H···F interactions), influencing crystal packing and stability. For example, tert-butyl 4-(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methyl-piperazine-1-carboxylate exhibits extensive intermolecular hydrogen networks involving amino and hydroxyl groups .

- Software Tools : SHELX and WinGX are widely used for refining fluorinated structures, with fluorine’s high electron density requiring careful modeling of anisotropic displacement parameters.

Biologische Aktivität

tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H17FN2O2

- CAS Number : 1017789-01-7

- Key Features : The compound features a piperazine ring with a tert-butyl group and a fluoromethyl substituent, which significantly influences its biological activity.

The biological activity of tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate is attributed to its interaction with various molecular targets. The fluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially improving its binding affinity to biological receptors and enzymes. Research indicates that this compound may modulate enzyme activity or receptor binding, although the specific pathways are still under investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate:

- It demonstrates bactericidal effects against both susceptible and drug-resistant Gram-positive bacteria.

- In vitro assays have shown significant activity against strains such as Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Enterococcus faecalis | 16 µg/mL | Bactericidal |

| Escherichia coli | Not effective | - |

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate was tested against various bacterial strains. The results indicated that the compound exhibited a dose-dependent response, with lower concentrations effectively inhibiting bacterial growth. The study concluded that the compound's unique structure contributes to its enhanced antimicrobial properties compared to similar compounds lacking the fluoromethyl group.

Study 2: Mechanistic Insights

A separate investigation focused on elucidating the mechanism by which tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate interacts with bacterial enzymes. The findings suggested that the compound binds to the active site of certain enzymes involved in cell wall synthesis, thereby disrupting bacterial proliferation. This interaction was confirmed through kinetic studies that demonstrated competitive inhibition patterns .

Potential Therapeutic Applications

Given its promising biological activity, tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate holds potential for various therapeutic applications:

- Antimicrobial agents for treating resistant bacterial infections.

- Pharmacological research into its role as an enzyme modulator in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.